Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 869111-54-6
VCID: VC0122761
InChI: InChI=1S/C25H30BrNO5/c1-25(2,3)32-24(30)27-20(15-14-19(28)16-26)23(29)31-22(18-12-8-5-9-13-18)21(27)17-10-6-4-7-11-17/h4-13,19-22,28H,14-16H2,1-3H3/t19-,20-,21-,22+/m0/s1
SMILES: CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CBr)O
Molecular Formula: C25H30BrNO5
Molecular Weight: 504.421

Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate

CAS No.: 869111-54-6

Cat. No.: VC0122761

Molecular Formula: C25H30BrNO5

Molecular Weight: 504.421

* For research use only. Not for human or veterinary use.

Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate - 869111-54-6

Specification

CAS No. 869111-54-6
Molecular Formula C25H30BrNO5
Molecular Weight 504.421
IUPAC Name tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
Standard InChI InChI=1S/C25H30BrNO5/c1-25(2,3)32-24(30)27-20(15-14-19(28)16-26)23(29)31-22(18-12-8-5-9-13-18)21(27)17-10-6-4-7-11-17/h4-13,19-22,28H,14-16H2,1-3H3/t19-,20-,21-,22+/m0/s1
Standard InChI Key KSKVPVAXSYPJEF-MYGLTJDJSA-N
SMILES CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CBr)O

Introduction

Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives. Morpholine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This specific compound features a tert-butyl ester group, a brominated hydroxybutyl side chain, and two phenyl groups attached to the morpholine ring.

Structural Features

The compound's molecular structure includes:

  • Morpholine Core: A six-membered heterocyclic ring containing oxygen and nitrogen.

  • Tert-butyl Ester Group: This group enhances lipophilicity and can influence metabolic stability.

  • Brominated Hydroxybutyl Side Chain: The presence of bromine introduces potential reactivity and biological activity.

  • Diphenyl Substitution: Two phenyl groups contribute to hydrophobic interactions, which may affect binding affinity in biological systems.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Morpholine Ring: Starting from amino alcohols or similar precursors.

  • Introduction of the Tert-butyl Ester Group: Achieved through reactions with tert-butyl chloroformate or similar reagents.

  • Side Chain Functionalization: The brominated hydroxybutyl chain is introduced via bromination and subsequent hydroxylation steps.

  • Diphenyl Substitution: Phenyl groups are incorporated through Friedel–Crafts reactions or coupling strategies.

Applications and Relevance

This compound is primarily studied for its potential in:

  • Pharmaceutical Development: Morpholine derivatives are often explored as scaffolds for drug discovery due to their ability to interact with biological targets.

  • Metabolic Stability Studies: The tert-butyl group is known to improve metabolic stability, reducing rapid clearance in vivo .

  • Potential Biological Activity: The brominated side chain and phenyl groups suggest possible roles in receptor binding or enzyme inhibition.

Metabolic Stability and Pharmacokinetics

The inclusion of a tert-butyl group is significant because:

  • It reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes .

  • Enhances oral bioavailability and prolongs half-life in vivo .

Comparative Analysis with Related Compounds

FeatureTert-butyl (3S,5S,6R)-CompoundOther Morpholine Derivatives
Metabolic StabilityHighModerate
LipophilicityElevatedVariable
Bromine ReactivityPresentAbsent
Diphenyl SubstitutionYesOptional

Research Findings on Related Compounds

Studies on related compounds highlight:

  • Improved metabolic stability when tert-butyl groups are present .

  • Brominated derivatives often exhibit enhanced biological activity .

  • Morpholine-based compounds are versatile intermediates in drug discovery .

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